2-Ethynyl-3-fluoropyridine
CAS No.: 1401685-43-5
VCID: VC2956394
Molecular Formula: C7H4FN
Molecular Weight: 121.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Ethynyl-3-fluoropyridine is a synthetic organic compound with the molecular formula C7H4FN and a molecular weight of 121.11 g/mol . It belongs to the pyridine family, which is known for its diverse applications in chemistry and pharmacology. This compound is particularly interesting due to its ethynyl and fluorine substituents, which confer unique chemical and biological properties. Synthesis and PreparationThe synthesis of 2-ethynyl-3-fluoropyridine typically involves nucleophilic substitution reactions starting from appropriate pyridine precursors. For instance, a bromo-pyridine derivative can undergo a nucleophilic substitution with an ethynyl group donor, followed by fluorination at the desired position. The specific conditions and reagents used can vary depending on the desired yield and purity. Applications and Research Findings2-Ethynyl-3-fluoropyridine serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its applications include:
|
---|---|
CAS No. | 1401685-43-5 |
Product Name | 2-Ethynyl-3-fluoropyridine |
Molecular Formula | C7H4FN |
Molecular Weight | 121.11 g/mol |
IUPAC Name | 2-ethynyl-3-fluoropyridine |
Standard InChI | InChI=1S/C7H4FN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |
Standard InChIKey | WKCSIVACSVNZLD-UHFFFAOYSA-N |
SMILES | C#CC1=C(C=CC=N1)F |
Canonical SMILES | C#CC1=C(C=CC=N1)F |
PubChem Compound | 74891616 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume